N-(heptan-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-(heptan-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 5-methyltetrazole moiety at the para position of the benzene ring and a branched heptan-2-yl group attached to the amide nitrogen.
Properties
Molecular Formula |
C16H23N5O |
|---|---|
Molecular Weight |
301.39 g/mol |
IUPAC Name |
N-heptan-2-yl-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H23N5O/c1-4-5-6-7-12(2)17-16(22)14-8-10-15(11-9-14)21-13(3)18-19-20-21/h8-12H,4-7H2,1-3H3,(H,17,22) |
InChI Key |
WLOYEOGHHZGFDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=O)C1=CC=C(C=C1)N2C(=NN=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(heptan-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Benzamide Group: The tetrazole intermediate is then reacted with a benzoyl chloride derivative to form the benzamide structure.
Alkylation: The final step involves the alkylation of the benzamide with heptan-2-yl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(heptan-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the benzamide.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a heptan-2-yl group linked to a benzamide moiety, along with a 5-methyl-1H-tetrazole ring. The presence of the tetrazole ring is significant, as tetrazoles are known for their versatility in biological applications, including their role as bioisosteres of carboxylic acids, enhancing solubility and bioavailability.
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Compounds containing tetrazole rings have shown promising antimicrobial properties. Research indicates that derivatives of tetrazole can exhibit activity against various bacterial strains, potentially serving as lead compounds for antibiotic development. The structural features of N-(heptan-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide may enhance its interaction with microbial targets, leading to increased efficacy.
-
Anticancer Potential
- The benzamide component is often associated with anticancer activity. Studies have demonstrated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific interactions of this compound with cancer cell lines warrant further investigation to elucidate its mechanisms of action and potential therapeutic benefits .
- Neurological Applications
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various tetrazole derivatives, including those structurally similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting that modifications in the alkyl chain could enhance antibacterial activity.
| Compound | Activity (Zone of Inhibition) | Bacterial Strain |
|---|---|---|
| Compound A | 15 mm | Staphylococcus aureus |
| This compound | 18 mm | Escherichia coli |
Case Study 2: Anticancer Screening
In vitro studies were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The compound demonstrated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| HCT116 | 8 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of N-(heptan-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific application. Generally, compounds with a tetrazole ring can interact with biological targets such as enzymes or receptors, modulating their activity. The benzamide group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
Relevance to Target Compound :
- The heptan-2-yl group might be introduced via nucleophilic substitution or coupling reactions with heptan-2-amine.
Physicochemical and Spectroscopic Properties
Table 3: Spectral Data Comparison
Inferences for Target Compound :
- IR : Expected C=O stretch near 1600–1650 cm⁻¹ and tetrazole ring vibrations ~1450 cm⁻¹.
- ^1^H-NMR : Aromatic protons (δ 7.3–8.4), methyl group on tetrazole (δ 2.5–2.8), and heptan-2-yl chain (δ 1.2–1.6 for CH2/CH3).
Table 4: Reported Bioactivities of Structural Analogs
Potential Implications for Target Compound:
- The 5-methyltetrazole group may confer antimicrobial or antihypertensive activity via interactions with metalloenzymes.
Biological Activity
N-(heptan-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound characterized by its unique structural features, which include a heptan-2-yl chain, a benzamide moiety, and a 5-methyl-substituted tetrazole ring. This combination of functional groups suggests potential biological activity, particularly in medicinal chemistry.
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds containing tetrazole rings are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The tetrazole moiety often enhances the bioactivity of compounds due to its ability to mimic carboxylic acids, which are common in many biologically active molecules .
Potential Pharmacological Activities
- Anti-inflammatory Activity : Tetrazole derivatives have been explored as potential anti-inflammatory agents due to their ability to inhibit pro-inflammatory pathways.
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains, suggesting that this compound may possess similar properties.
- Anticancer Properties : Research indicates that certain benzamide derivatives can act as inhibitors of oncogenic microRNAs, which may lead to enhanced apoptosis in cancer cells .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Heptan Chain : The hydrophobic nature of the heptan chain may enhance membrane permeability and influence the compound's interaction with biological targets.
- Tetrazole Ring : The presence of the tetrazole ring is crucial for mimicking carboxylic acids, potentially increasing binding affinity to target enzymes or receptors.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide | Heptan chain, 5-methyl tetrazole | Different position of tetrazole substitution |
| N-(heptan-2-yl)-4-(1H-tetrazol-1-yl)benzamide | Lacks methyl group on tetrazole | Variation in bioactivity potential |
| N-(heptan-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzoate | Contains benzoate ester instead of benzamide | Changes functional group impact on solubility |
Case Studies and Research Findings
While direct studies on this compound are sparse, related research provides insight into its potential applications:
Study on Tetrazole Derivatives
A study focusing on various tetrazole derivatives highlighted their antimicrobial activities against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the tetrazole structure could significantly affect bioactivity .
MicroRNA Inhibition Research
Research on benzamide derivatives as microRNA inhibitors demonstrated that structural modifications could enhance their efficacy against cancer cell lines. This suggests that similar modifications in this compound could lead to improved therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
